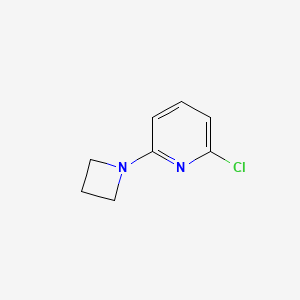
N-(quinolin-5-ylmethyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(quinolin-5-ylmethyl)cyclopropanamine: is a chemical compound with the molecular formula C13H14N2 . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(quinolin-5-ylmethyl)cyclopropanamine typically involves the reaction of quinoline derivatives with cyclopropanamine. One common method includes the use of a quinoline derivative, such as quinoline-5-carbaldehyde, which undergoes reductive amination with cyclopropanamine in the presence of a reducing agent like sodium triacetoxyborohydride .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: N-(quinolin-5-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(quinolin-5-ylmethyl)cyclopropanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, the compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a model compound for understanding the behavior of quinoline-based drugs .
Medicine: this compound and its derivatives have shown potential in medicinal chemistry. They exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry: The compound is used in the development of materials with specific properties, such as dyes and catalysts. Its versatility makes it valuable in industrial applications .
Wirkmechanismus
The mechanism of action of N-(quinolin-5-ylmethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit enzymes like topoisomerase, which are crucial for DNA replication .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound with a similar structure but without the cyclopropanamine moiety.
Quinolone: A derivative with a carbonyl group at the 4-position, known for its antibacterial properties.
Tetrahydroquinoline: A reduced form of quinoline with similar biological activities .
Uniqueness: N-(quinolin-5-ylmethyl)cyclopropanamine is unique due to the presence of the cyclopropanamine group, which imparts distinct chemical and biological properties. This modification enhances its potential as a versatile compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
937637-71-3 |
|---|---|
Molekularformel |
C13H14N2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
N-(quinolin-5-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C13H14N2/c1-3-10(9-15-11-6-7-11)12-4-2-8-14-13(12)5-1/h1-5,8,11,15H,6-7,9H2 |
InChI-Schlüssel |
AUMWQNZRLJAEDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NCC2=C3C=CC=NC3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B13869541.png)
![4-Chlorothieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B13869549.png)
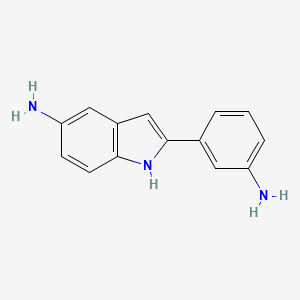
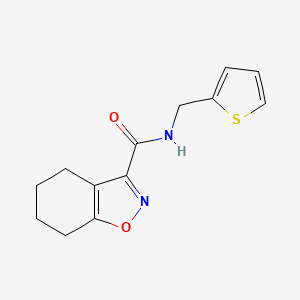
![2-(3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B13869563.png)
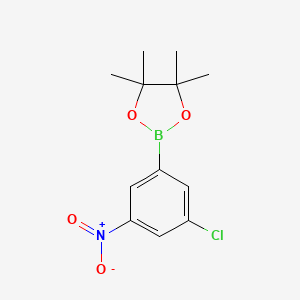
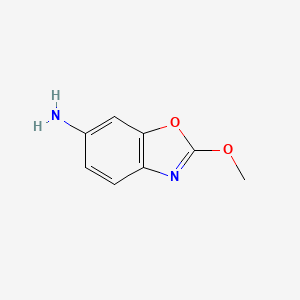
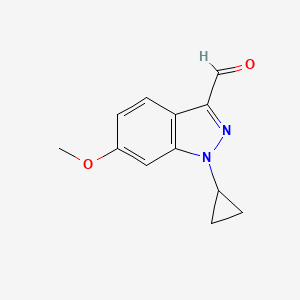
![4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol](/img/structure/B13869582.png)


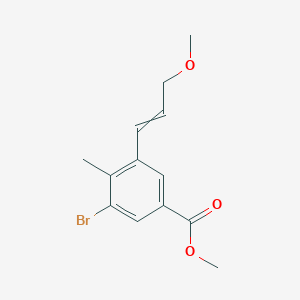
![tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate](/img/structure/B13869604.png)
